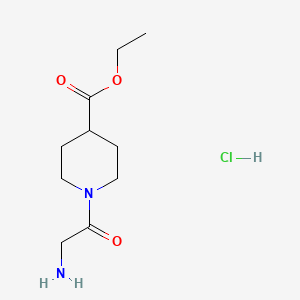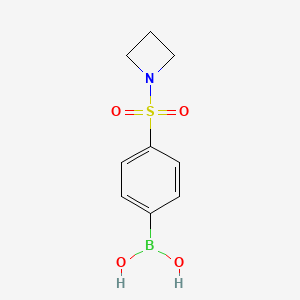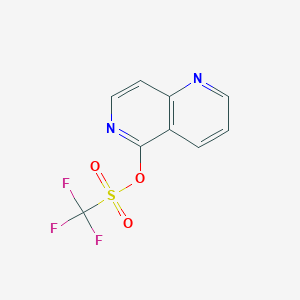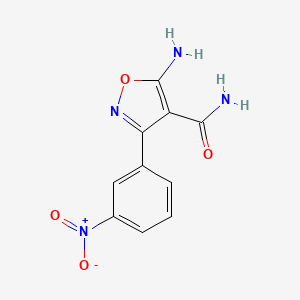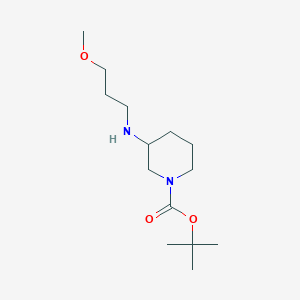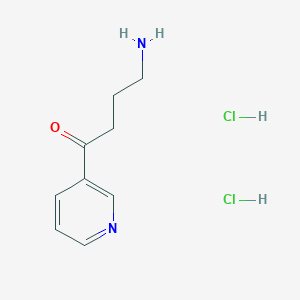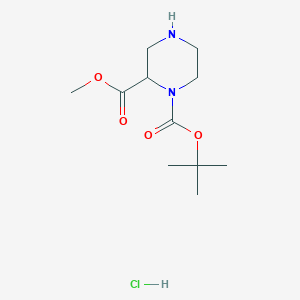
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol
Descripción general
Descripción
“4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol” is a chemical compound with the molecular formula C10H12F3NO. It has a molecular weight of 219.2 g/mol . This compound is typically in solid form and is used for research purposes .
Molecular Structure Analysis
The InChI code for “4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol” is 1S/C10H12F3NO/c11-10(12,13)9(15,6-7-14)8-4-2-1-3-5-8/h1-5,15H,6-7,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Aplicaciones Científicas De Investigación
Stereochemical Influences on Anti-histaminic Activity
Studies have explored the stereochemical aspects of compounds similar to 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol and their effects on anti-histaminic activity. The synthesis and configuration of isomeric aminobutenes derived from the dehydration of related compounds show significant insights into structural influences upon their biological activity, highlighting the importance of stereochemistry in medicinal chemistry applications (Casy & Parulkar, 1969).
Prolyl Oligopeptidase Inhibitors
Tetrazole-containing derivatives have been investigated as prolyl oligopeptidase inhibitors, demonstrating that modifications of the phenylbutanoyl moiety can lead to potent inhibitors. This research indicates the compound's potential in the development of new therapeutic agents targeting prolyl oligopeptidase, an enzyme involved in neurological disorders (Kilpeläinen et al., 2019).
Foldamer Synthesis
The compound has been utilized in the synthesis of oligomers, specifically trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one oligomers. This research contributes to the field of foldamers, which are synthetic molecules that mimic the folding patterns of natural macromolecules, offering potential applications in biomimetic materials and nanotechnology (Lucarini & Tomasini, 2001).
Tetrazole-containing Derivatives
Research into tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid showcases the versatility of this compound in organic synthesis. These studies provide valuable insights into the reactivity of amino and carboxy terminal groups, leading to novel compounds with potential applications in medicinal chemistry and drug design (Putis et al., 2008).
Inhibition Studies and Synthesis Approaches
Further research delves into the synthesis and study of 4-amino-2-(substituted methyl)-2-butenoic acids as substrates and inhibitors of gamma-aminobutyric acid aminotransferase. This work contributes to understanding the enzyme's active site and the development of inhibitors with potential therapeutic applications (Silverman et al., 1986).
Propiedades
IUPAC Name |
4-amino-1,1,1-trifluoro-2-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9(15,6-7-14)8-4-2-1-3-5-8/h1-5,15H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMGSHLECMUKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



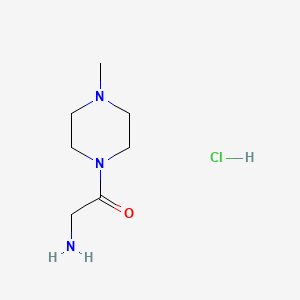
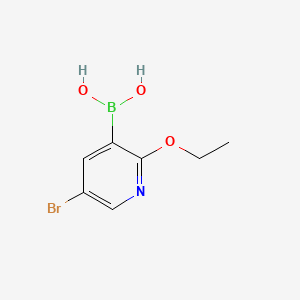
![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)

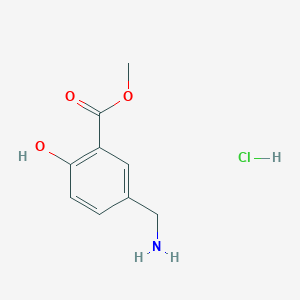
![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)
